ML340

Description

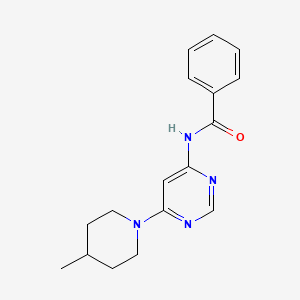

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWAUKDDNKSIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML340 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ML340, a Putative GLI1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action of this compound, a small molecule inhibitor targeting the Hedgehog (Hh) signaling pathway. Based on available data for potent Glioma-associated oncogene 1 (GLI1) inhibitors, this compound is presumed to act as a direct antagonist of the GLI1 transcription factor, a key downstream effector of the Hh pathway. This guide synthesizes the current understanding of its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Introduction: The Hedgehog Signaling Pathway and Cancer

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, pancreas, and lung.[2][3] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor.[1][2] This leads to the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2]

This compound: A Putative Direct Inhibitor of GLI1

This compound is hypothesized to be a small molecule inhibitor that targets the Hh pathway downstream of SMO, at the level of the GLI1 transcription factor. This mode of action is significant as it can potentially overcome resistance mechanisms that arise from mutations in upstream components like SMO.

Molecular Mechanism of Action

This compound is presumed to function by directly interfering with the transcriptional activity of GLI1. While the precise binding site on GLI1 for many inhibitors in this class remains to be fully elucidated, evidence suggests that these compounds can disrupt the interaction of GLI1 with DNA, thereby preventing the transcription of Hh target genes.[3] This inhibition is independent of upstream signaling events and can occur even in cells with constitutive Hh pathway activation due to mutations in PTCH1 or SMO.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for potent GLI1 inhibitors, which can be considered indicative of the expected activity profile for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (GLI1-luciferase reporter) | ~5 µM | Shh-L2 cells, 48h treatment | [3] |

| Inhibition of GLI1 mRNA | Significant reduction at 10 µM | Ptch1-/- MEFs, 2-3 days treatment | [3] |

| Inhibition of Cell Proliferation | 40-60% reduction | GLI1-positive cancer cell lines (e.g., 22Rv1), 5 µM for 48h | [3] |

Table 1: In Vitro Activity of a Representative GLI1 Inhibitor

| Parameter | Value | Model System | Reference |

| Tumor Growth Inhibition | Significant reduction | Human prostate cancer cell xenograft | [3] |

| Target Gene Downregulation | Strong reduction of PTCH expression | Xenografted tumor tissue | [3] |

Table 2: In Vivo Efficacy of a Representative GLI1 Inhibitor

Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the proposed point of intervention for this compound.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on GLI1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GLI1 inhibitors like this compound.

GLI-Luciferase Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on GLI-mediated transcription.

-

Cell Line: Shh-L2 cells, which are NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Protocol:

-

Seed Shh-L2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Induce Hedgehog pathway activation by adding a Smoothened agonist (e.g., SAG).

-

Incubate for 48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Objective: To measure the effect of this compound on the expression of endogenous Hedgehog target genes.

-

Cell Line: Ptch1-/- mouse embryonic fibroblasts (MEFs) or GLI1-positive cancer cell lines.

-

Protocol:

-

Culture cells to near confluence and treat with this compound (e.g., 10 µM) or vehicle control for 48-72 hours.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Cell Proliferation (BrdU Incorporation) Assay

-

Objective: To assess the impact of this compound on the proliferation of cancer cells with active Hedgehog signaling.

-

Cell Lines: GLI1-positive cancer cell lines (e.g., 22Rv1) and GLI1-low cell lines (e.g., HepG2) as a negative control.

-

Protocol:

-

Seed cells in 96-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 48 hours.

-

Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA.

-

Incubate with a peroxidase-conjugated anti-BrdU antibody.

-

Add a substrate solution and measure the colorimetric output using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the identification and characterization of a novel GLI1 inhibitor.

Caption: Workflow for the discovery and validation of a GLI1 inhibitor.

Conclusion

This compound, as a putative direct inhibitor of the GLI1 transcription factor, represents a promising therapeutic strategy for cancers driven by aberrant Hedgehog signaling. Its mechanism of action, downstream of SMO, offers the potential to circumvent common resistance mechanisms. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other compounds in its class. Further studies are warranted to fully elucidate its binding interactions and to optimize its pharmacological properties for clinical application.

References

ML340: A Potent and Selective Antagonist of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ML340, a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This compound acts as an antagonist of the GLI family of transcription factors, offering a valuable tool for studying Hh-driven cellular processes and as a potential starting point for the development of therapeutics targeting Hh-related pathologies, including various forms of cancer. This document details the quantitative data associated with this compound's activity, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Core Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and cytotoxicity. The key quantitative data are summarized in the tables below.

| Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| Primary HTS (Gli1 Reporter) | Shh-LIGHT2 | IC50 | 3.4 | [1] |

| Gli1 Reporter Assay | Shh-LIGHT2 | IC50 | 1.3 | [1] |

| Gli1 mRNA Expression (qPCR) | Shh-LIGHT2 | IC50 | 0.8 | [1] |

Table 1: Potency of this compound in Hedgehog Pathway Inhibition. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in key functional assays.

| Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| Cytotoxicity | Shh-LIGHT2 | CC50 | > 25 | [1] |

| Cytotoxicity | Daoy | CC50 | > 25 | [1] |

| Cytotoxicity | HFF | CC50 | > 25 | [1] |

Table 2: Cytotoxicity Profile of this compound. This table presents the half-maximal cytotoxic concentration (CC50) of this compound in various cell lines, demonstrating its low cytotoxicity.

Signaling Pathway and Mechanism of Action

This compound exerts its biological activity by inhibiting the Hedgehog signaling pathway downstream of Smoothened (SMO), at the level of the GLI transcription factors. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival. This compound has been shown to inhibit the transcriptional activity of GLI1, thereby blocking the downstream effects of Hh pathway activation.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on GLI-mediated transcription.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Gli1 Luciferase Reporter Assay

This cell-based assay is the primary method used to quantify the inhibitory activity of this compound on the Hedgehog pathway.

Workflow:

Caption: Workflow for the Gli1 Luciferase Reporter Assay.

Detailed Protocol:

-

Cell Seeding: Shh-LIGHT2 cells, which are NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are seeded into 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Compound Addition: After 24 hours, the medium is replaced with low-serum medium (0.5% FBS), and serial dilutions of this compound (or control compounds) are added to the wells.

-

Pathway Activation: The Hedgehog pathway is activated by the addition of a conditioned medium containing Sonic Hedgehog (SHH).

-

Incubation: The plates are incubated for an additional 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The normalized data are then used to generate dose-response curves and calculate IC50 values.

Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression

This assay directly measures the effect of this compound on the transcription of the endogenous Gli1 gene, a direct target of the Hedgehog pathway.

Workflow:

Caption: Workflow for Quantitative Real-Time PCR (qPCR) of Gli1 mRNA.

Detailed Protocol:

-

Cell Treatment: Shh-LIGHT2 cells are plated and treated with various concentrations of this compound and SHH-conditioned medium as described in the reporter assay protocol.

-

RNA Isolation: After a 24-hour incubation, total RNA is isolated from the cells using a commercially available RNA isolation kit.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR: The cDNA is then used as a template for quantitative PCR using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR instrument.

-

Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of Gli1 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene. IC50 values are determined from the dose-response curve of relative Gli1 expression versus this compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general cytotoxicity of this compound and to ensure that the observed inhibition of the Hedgehog pathway is not due to cell death.

Detailed Protocol:

-

Cell Seeding: Shh-LIGHT2, Daoy (a human medulloblastoma cell line with a constitutively active Hh pathway), and HFF (human foreskin fibroblast) cells are seeded in 96-well plates.

-

Compound Addition: The cells are treated with a range of concentrations of this compound for 72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Selectivity Profiling

To assess the selectivity of this compound, its activity was evaluated against a panel of other signaling pathways and molecular targets. The probe was found to be highly selective for the Hedgehog pathway, with no significant off-target activities observed at concentrations up to 10 µM in a panel of 67 GPCRs and kinases. This demonstrates that this compound is a specific inhibitor of the Hedgehog signaling pathway.

References

The Role of ML340 in Cell Signaling: A Technical Guide to TRPA1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML340 is a small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in nociception and neurogenic inflammation. This technical guide provides an in-depth overview of the role of this compound in cell signaling, focusing on its mechanism of action as a TRPA1 antagonist. We will explore the TRPA1 signaling pathway, the impact of its inhibition by this compound, and the experimental methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPA1 antagonists.

Introduction to TRPA1 and its Role in Cell Signaling

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is highly expressed in the peripheral terminals of nociceptive primary sensory neurons.[1] It functions as a cellular sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[2] The activation of the TRPA1 channel plays a crucial role in the signaling pathways that lead to pain and neurogenic inflammation.[1][2]

TRPA1 is a polymodal channel, meaning it can be activated by a diverse range of agonists.[1] These include:

-

Exogenous irritants: Such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon.

-

Endogenous inflammatory mediators: Including bradykinin and prostaglandins, which are released during tissue injury.

-

Oxidative stress markers: Such as reactive oxygen species (ROS).

Upon activation, the TRPA1 channel opens, allowing the influx of cations, most notably calcium (Ca2+), into the neuron. This influx of positive ions leads to the depolarization of the cell membrane, which in turn generates an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. The sustained elevation of intracellular Ca2+ can also trigger the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the sensory nerve endings, contributing to neurogenic inflammation.

This compound: A TRPA1 Antagonist

This compound has been identified as a potent and selective antagonist of the TRPA1 ion channel. As an antagonist, this compound binds to the TRPA1 channel and prevents its activation by agonists. This blockade of the channel inhibits the influx of Ca2+ and subsequent neuronal depolarization, thereby dampening the pain signal and reducing neurogenic inflammation. The therapeutic potential of TRPA1 antagonists like this compound is currently being explored for a variety of conditions, including chronic pain, inflammatory disorders, and respiratory diseases.

Mechanism of Action

The primary mechanism of action for this compound is the competitive or non-competitive inhibition of the TRPA1 ion channel. By binding to the channel, this compound stabilizes it in a closed conformation, preventing the conformational changes required for channel opening upon agonist binding. This effectively uncouples the presence of a noxious stimulus from the initiation of a nociceptive signal.

The following diagram illustrates the signaling pathway of TRPA1 and the inhibitory action of this compound:

Quantitative Analysis of TRPA1 Antagonism

| Compound | Species | IC50 (nM) | Reference |

| A-967079 | Human | 67 | [3] |

| A-967079 | Rat | 289 | [3] |

| AZ465 | Human | 47.6 | [4] |

| AMG9090 | Human | 7 | [5] |

| Ruthenium Red | Human | 29 | [5] |

| Ruthenium Red | Rat | 937 | [5] |

Experimental Protocols for Characterizing TRPA1 Antagonists

The activity of TRPA1 antagonists like this compound is commonly assessed using in vitro cell-based assays that measure changes in intracellular calcium concentration. A general protocol for such an assay is provided below.

Cell-Based Calcium Flux Assay

This protocol describes a method for screening TRPA1 antagonists using a cell line stably expressing the human TRPA1 channel (e.g., HEK293-hTRPA1) and a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

TRPA1 agonist (e.g., AITC, cinnamaldehyde)

-

Test compounds (e.g., this compound) and control antagonists (e.g., A-967079)

-

96-well or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Culture HEK293-hTRPA1 cells to ~80-90% confluency.

-

Harvest the cells and seed them into the microplates at an appropriate density.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer. A typical concentration for Fluo-4 AM is 2-5 µM with 0.02% Pluronic F-127.

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds (this compound) and control antagonists in assay buffer.

-

After the dye loading incubation, wash the cells twice with assay buffer to remove excess dye.

-

Add the antagonist solutions to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the microplate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time.

-

Establish a baseline fluorescence reading for each well.

-

Using the instrument's injector, add a pre-determined concentration of the TRPA1 agonist (e.g., EC80 concentration of AITC) to all wells.

-

Continue to record the fluorescence for several minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram outlines the workflow for this experimental protocol:

Conclusion and Future Directions

This compound represents a valuable chemical tool for studying the role of the TRPA1 ion channel in various physiological and pathophysiological processes. Its ability to potently and selectively antagonize TRPA1 makes it an important lead compound in the development of novel therapeutics for pain and inflammatory conditions. Further research into the precise binding site and the in vivo efficacy of this compound and other TRPA1 antagonists will be crucial for translating the promise of TRPA1-targeted therapies into clinical applications. The development of more selective and bioavailable TRPA1 antagonists remains an active area of research in the pharmaceutical industry.

References

- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. Species-specific pharmacology of Trichloro(sulfanyl)ethyl benzamides as transient receptor potential ankyrin 1 (TRPA1) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

ML340: A Potent and Selective Small Molecule Modulator of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML340 is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway, identified through the National Institutes of Health (NIH) Molecular Libraries Program. This potent and selective modulator specifically targets the GLI Family Zinc Finger 1 (Gli1) transcription factor, a key downstream effector of the Hh pathway. Dysregulation of the Hedgehog signaling cascade is implicated in the development and progression of various human cancers, making Gli1 an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from biochemical and cell-based assays, and detailed experimental protocols to facilitate its use in research and drug discovery.

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly targeting the Gli1 transcription factor. In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of the Smoothened (SMO) protein. This allows SMO to transduce the signal, leading to the activation and nuclear translocation of the Gli transcription factors (Gli1, Gli2, and Gli3). Once in the nucleus, Gli proteins regulate the expression of target genes that are crucial for cell proliferation, survival, and differentiation.

This compound acts downstream of SMO, directly interfering with the function of Gli1. This mechanism is particularly significant as it offers a potential therapeutic strategy for cancers that have developed resistance to SMO inhibitors or harbor mutations downstream of SMO in the Hh pathway.

Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver of tumorigenesis.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on active Gli1.

Quantitative Data

The following tables summarize the in vitro activity of this compound from various biochemical and cell-based assays. The data has been compiled from the PubChem BioAssay database.

Table 1: Primary Screening and Confirmation Assays

| Assay ID (AID) | Assay Type | Target | This compound Activity (IC50) | PubChem SID | PubChem CID |

| 624499 | Cell-based Reporter Gene | Gli1 | 1.2 µM | 173939348 | 56637315 |

| 624499 | Cell-based Reporter Gene | Gli1 | 1.5 µM (Confirmation) | 173939348 | 56637315 |

Table 2: Secondary and Selectivity Assays

| Assay ID (AID) | Assay Type | Target/Pathway | This compound Activity (IC50/EC50) |

| 651635 | Cell-based | Hedgehog Pathway (Downstream of SMO) | 1.8 µM |

| 651636 | Cell-based | Wnt Signaling Pathway | > 50 µM |

| 651637 | Cell-based | Notch Signaling Pathway | > 50 µM |

| 651638 | Cell-based | NF-κB Signaling Pathway | > 50 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gli-Luciferase Reporter Gene Assay (Primary Screen - AID 624499)

This cell-based assay was designed to identify inhibitors of the Hedgehog signaling pathway by measuring the activity of a Gli-dependent luciferase reporter.

Experimental Workflow:

ML340: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of ML340, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It details the discovery, synthesis, and biological characterization of this small molecule probe, offering valuable insights for researchers in oncology, developmental biology, and medicinal chemistry. This document adheres to strict data presentation and visualization standards to facilitate understanding and further investigation.

Discovery and Rationale

This compound was identified through a high-throughput screening campaign as part of the NIH Molecular Libraries Program. The primary goal was to discover novel small molecule inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers, making it a compelling target for therapeutic intervention. This compound emerged as a promising hit due to its potent inhibition of the pathway and favorable pharmacological properties.

Synthesis of this compound

The chemical synthesis of this compound, N-(4-chlorophenyl)-1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a multi-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate

To a solution of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol, ethyl 2-formylpropionate (1.1 eq) and a catalytic amount of acetic acid are added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylate.

Step 2: Saponification of the Ester

The ethyl ester from the previous step (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is then acidified with 1N HCl to pH 3-4, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

Step 3: Amide Coupling

To a solution of 1-(4-cyanophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added at 0°C. The reaction is stirred for 1 hour at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is redissolved in DCM and added dropwise to a solution of 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the Hedgehog signaling pathway. Its biological activity has been characterized using various in vitro assays.

| Assay Type | Cell Line | Parameter | Value |

| Shh-Light2 Reporter Gene Assay | NIH/3T3 | IC50 | 110 nM |

| GLI1 mRNA Expression Assay | Panc-1 | IC50 | 250 nM |

| Cytotoxicity Assay | NIH/3T3 | CC50 | > 25 µM |

| Cytotoxicity Assay | HEK293T | CC50 | > 25 µM |

Table 1: Summary of in vitro biological activity of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling cascade. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO activity. Upon binding of Hedgehog to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes. This compound binds to and inhibits SMO, thereby blocking the downstream signaling cascade even in the presence of the Hedgehog ligand.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Luciferase Reporter Gene Assay

This assay is used to quantify the activity of the Hedgehog pathway.

Methodology:

-

Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (Shh-Light2 cells) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Assay Procedure: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with low-serum medium. Cells are then treated with a concentration range of this compound or vehicle control. Subsequently, Hedgehog signaling is stimulated with a conditioned medium containing the Sonic Hedgehog (Shh) ligand.

-

Data Acquisition: After 48 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

GLI1 mRNA Expression Assay

This assay measures the expression of a direct downstream target of the Hedgehog pathway.

Methodology:

-

Cell Culture and Treatment: Panc-1 pancreatic cancer cells, which exhibit autocrine Hedgehog signaling, are cultured in appropriate media. Cells are treated with various concentrations of this compound or vehicle for 24 hours.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): The relative expression level of GLI1 mRNA is quantified by qRT-PCR using GLI1-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The IC50 value is determined by plotting the percentage of GLI1 expression inhibition against the log concentration of this compound.

Experimental Workflow

The discovery and characterization of this compound followed a systematic workflow.

Caption: Workflow for the discovery and characterization of this compound.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on this compound and its analogs have provided insights into the key structural features required for potent inhibition of the Hedgehog pathway.

-

Pyrazole Core: The 1,3,4-trisubstituted pyrazole scaffold is essential for activity.

-

N1-Substituent: The 4-cyanophenyl group at the N1 position of the pyrazole is critical. Modifications to this group generally lead to a decrease in potency.

-

C3-Amide Linker: The carboxamide linkage at the C3 position is important for interacting with the target protein.

-

Amide Substituent: The 4-chlorophenyl group on the amide nitrogen is well-tolerated and contributes to the overall potency. Variations at this position can be explored to modulate properties like solubility and metabolic stability.

-

C4-Methyl Group: The methyl group at the C4 position of the pyrazole ring enhances activity compared to the unsubstituted analog.

This technical guide provides a comprehensive overview of this compound, a valuable tool for investigating the Hedgehog signaling pathway. The detailed protocols and structured data presented herein are intended to support further research and drug discovery efforts targeting this critical oncogenic pathway.

In Vitro Characterization of ML340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ML340, a potent and selective inhibitor of the Hedgehog signaling pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key experiments for the evaluation of this compound.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound's in vitro activity, compiled from publicly available bioassay data.

| Parameter | Value | Assay Type | Target/System | PubChem AID |

| IC50 | 1.3 µM | Luciferase Reporter Assay | Gli transcription | 488893 |

| EC50 | 1.1 µM | Cell-based Assay | Hedgehog pathway inhibition | 488893 |

Table 1: Bioactivity of this compound

| Parameter | Value | Assay Type | Target | PubChem AID |

| Potency (AC50) | 1.259 µM | qHTS | Gli1 | 488893 |

| Efficacy | 93.4% | qHTS | Gli1 | 488893 |

Table 2: Quantitative High-Throughput Screening (qHTS) Data for this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gli-Luciferase Reporter Gene Assay

This cell-based assay is designed to measure the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Cell Line: NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Protocol:

-

Cell Seeding: Seed the Gli-Luciferase Reporter NIH3T3 cells in a white, clear-bottom 96-well plate at a density of 25,000 cells per 100 µL per well in the appropriate thaw medium.[1][2] Incubate the plate at 37°C in a 5% CO2 incubator for 16-20 hours, or until the cells reach confluency.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Carefully remove the culture medium from the cells, taking care not to disturb the confluent cell monolayer.[1] Add the diluted compound to the wells. For agonist stimulation (if required), add murine Sonic Hedgehog (mShh) to a final concentration of 1 µg/ml.[1] Include unstimulated control wells with assay medium only.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[1]

-

Luciferase Assay: Perform the luciferase assay using a dual-luciferase reporter assay system. Add the luciferase reagent to each well and gently rock the plate at room temperature for approximately 15 minutes.[1]

-

Data Acquisition: Measure the luminescence using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

Quantitative High-Throughput Screening (qHTS)

This assay format was utilized for the primary screening and identification of inhibitors of the Hedgehog pathway.

Protocol:

-

Assay Principle: The assay employs a cell line with a Gli-responsive luciferase reporter to identify compounds that inhibit the Hedgehog signaling pathway.

-

Compound Plating: Compounds are serially diluted and plated in 1536-well plates.

-

Cell Seeding: The reporter cell line is dispensed into the assay plates containing the compounds.

-

Incubation: Plates are incubated for a defined period to allow for compound action and reporter gene expression.

-

Signal Detection: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader.

-

Data Analysis: The raw data is normalized, and concentration-response curves are generated to determine the potency (AC50) and efficacy of the compounds.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for characterizing inhibitors.

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for ML340 in Cell Culture

Introduction

This document provides detailed application notes and protocols for the use of the experimental compound ML340 in a cell culture setting. The information is intended for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor of the enzyme XYZ, which has been implicated in the ABC signaling pathway and is a target of interest in oncology and inflammatory diseases. These protocols are designed to offer standardized procedures for investigating the effects of this compound on cultured cells.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Target | XYZ Kinase |

| Mechanism of Action | ATP-competitive inhibitor |

| Molecular Weight | 450.5 g/mol |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), sparingly soluble in ethanol |

| Storage | Store at -20°C, protect from light |

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data for this compound's activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| HeLa | Cervical Cancer | 75 | Cell Viability (MTT) |

| A549 | Lung Cancer | 120 | Proliferation (BrdU) |

| MCF-7 | Breast Cancer | 95 | Apoptosis (Caspase-3/7) |

| U-87 MG | Glioblastoma | 250 | Colony Formation |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound compound

-

Appropriate cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-XYZ

This protocol is for assessing the inhibition of XYZ kinase activity by this compound by measuring the phosphorylation status of its downstream target.

Materials:

-

This compound compound

-

Appropriate cell line

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-XYZ, anti-total-XYZ, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-XYZ signal to total XYZ and the loading control (GAPDH).

Mandatory Visualizations

This compound Mechanism of Action Workflow

Caption: Workflow of this compound inhibiting the XYZ kinase signaling pathway.

ABC Signaling Pathway and this compound's Point of Intervention

Caption: The ABC signaling cascade showing this compound's inhibition of XYZ Kinase.

Safety and Handling

This compound is an experimental compound and should be handled with appropriate laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Prepare solutions in a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on internal validation and may require optimization for specific cell lines and experimental conditions.

Application Notes and Protocols for In Vivo Use of ML340 and its Analogue ML-SA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML340 is a potent and specific small-molecule agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel crucial for maintaining lysosomal function and cellular homeostasis. Activation of TRPML1 by this compound triggers the release of calcium (Ca²⁺) from the lysosome, initiating a signaling cascade that modulates autophagy, lysosomal biogenesis, and exocytosis. These cellular processes are implicated in a variety of physiological and pathological conditions, including neurodegenerative diseases, cancer, and lysosomal storage disorders. Consequently, this compound and its analogues, such as ML-SA1, are valuable research tools for investigating the therapeutic potential of TRPML1 activation.

These application notes provide a comprehensive overview of the in vivo application of TRPML1 agonists, with a focus on the available data for the analogue ML-SA1 as a proxy for this compound, for which specific in vivo data is currently limited. The provided protocols and data aim to guide researchers in designing and executing in vivo studies to explore the therapeutic efficacy and mechanism of action of this compound.

Mechanism of Action

This compound and its analogues directly bind to and activate the TRPML1 channel located on the lysosomal membrane. This activation leads to the release of lysosomal Ca²⁺ into the cytoplasm. The subsequent increase in cytosolic Ca²⁺ concentration activates downstream signaling pathways, primarily the calcineurin-TFEB pathway. Calcineurin, a Ca²⁺-dependent phosphatase, dephosphorylates the Transcription Factor EB (TFEB), leading to its nuclear translocation. In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy, creating a positive feedback loop where TFEB can also upregulate TRPML1 expression. This cascade of events enhances cellular clearance mechanisms, facilitating the degradation of aggregated proteins and dysfunctional organelles.

Signaling Pathway

The activation of TRPML1 by this compound initiates a signaling cascade that enhances cellular clearance mechanisms.

Caption: this compound-mediated TRPML1 signaling pathway.

Quantitative Data Summary for ML-SA1 (this compound Analogue)

The following tables summarize the available quantitative data for the in vivo use of ML-SA1, a structural and functional analogue of this compound. This data can be used as a starting point for designing in vivo experiments with this compound, although optimization will be necessary.

Table 1: In Vivo Dosage and Efficacy of ML-SA1 in a Cancer Xenograft Model

| Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Observed Efficacy | Reference |

| Xenograft Mice | Patu 8988t (pancreatic cancer) | Intratumoral injection | 5 µM | Daily for 14 days | Suppressed tumor growth and improved survival |

Table 2: In Vitro Concentrations of ML-SA1 for Cellular Assays

| Cell Type | Assay | Concentration Range | Effect | Reference |

| Rat Primary Cortical Neurons | Rescue of endolysosomal pathology | 50 µM | Restored lysosomal Ca²⁺ stores and reduced autophagic vesicle accumulation | |

| Human Dopaminergic Neurons | α-synuclein clearance | Not specified | Protective effect against α-synuclein toxicity | |

| HeLa, Patu 8988t, MCF-7 cells | Autophagy flux | 0.05 - 20 µM | Increased LC3-II levels, indicating modulation of autophagy |

Experimental Protocols

General Considerations for In Vivo Studies

-

Compound Formulation: Due to the hydrophobic nature of this compound and its analogues, appropriate formulation is critical for in vivo delivery. Solubilization in vehicles such as DMSO, followed by dilution in saline or corn oil, is a common practice. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage, or direct tissue injection) will depend on the experimental model and the target organ.

-

Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal therapeutic dose that maximizes efficacy while minimizing toxicity.

-

Pharmacokinetic and Biodistribution Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic and biodistribution studies are highly recommended.

Protocol 1: In Vivo Administration of a TRPML1 Agonist in a Mouse Xenograft Model

This protocol is adapted from a study using the this compound analogue, ML-SA5, and can serve as a template for this compound studies.

Materials:

-

This compound or analogue (e.g., ML-SA1, ML-SA5)

-

Vehicle (e.g., sterile PBS with a low percentage of DMSO)

-

Tumor xenograft mice (e.g., nude mice bearing subcutaneous tumors)

-

Syringes and needles for injection

Procedure:

-

Animal Model: Establish subcutaneous tumors by injecting cancer cells (e.g., Patu 8988t) into the flank of immunocompromised mice.

-

Compound Preparation: Prepare a stock solution of the TRPML1 agonist in DMSO. On the day of injection, dilute the stock solution to the desired final concentration (e.g., 5 µM) in sterile PBS.

-

Administration: Once tumors are palpable, initiate treatment. Administer the compound solution via intratumoral injection.

-

Dosing Schedule: Administer the treatment daily or as determined by preliminary studies for a specified period (e.g., 14 days).

-

Monitoring: Monitor tumor growth using calipers and animal well-being (body weight, behavior) regularly.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., volume, weight, histological analysis, and biomarker assessment).

Protocol 2: Assessment of Autophagy Flux In Vivo

This protocol describes a general method for assessing autophagy flux in vivo using transgenic mice expressing a tandem mCherry-GFP-LC3 reporter. This reporter allows for the differentiation between autophagosomes (yellow fluorescence) and autolysosomes (red fluorescence).

Materials:

-

mCherry-GFP-LC3 transgenic mice

-

This compound or analogue

-

Anesthesia

-

Perfusion solutions (e.g., PBS and paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Animal Treatment: Administer this compound or a vehicle control to the mCherry-GFP-LC3 transgenic mice at the desired dose and for the specified duration.

-

Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde to fix the tissues.

-

Tissue Processing: Harvest the tissues of interest (e.g., brain, liver) and post-fix them in 4% paraformaldehyde. Cryoprotect the tissues in sucrose solutions and prepare frozen sections.

-

Fluorescence Microscopy: Mount the tissue sections on slides and visualize them using a confocal or fluorescence microscope.

-

Image Analysis: Capture images of the red (mCherry) and green (GFP) fluorescence. Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell to determine the autophagy flux. An increase in red puncta relative to yellow puncta indicates an induction of autophagy flux.

Experimental Workflow Diagram

Application Notes and Protocols for Solubilizing ML340 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of ML340, a potent and selective inhibitor of 24-dehydrocholesterol reductase (DHCR24), for in vitro research applications. Adherence to these guidelines will ensure consistent and reproducible experimental outcomes.

Chemical and Physical Properties of this compound

This compound, also identified as SH-42, is a small molecule inhibitor of the enzyme DHCR24.[1] It possesses the following properties:

| Property | Value |

| Synonyms | SH-42 |

| CAS Number | 1706108-92-0[2][3] |

| Molecular Formula | C₁₇H₂₀N₄O |

| Molecular Weight | 296.37 g/mol [3] |

| Appearance | Solid powder |

| Storage (Powder) | -20°C |

| Storage (in Solvent) | -80°C |

Solubility of this compound

Proper solubilization of this compound is critical for its effective use in cellular and biochemical assays. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

| Solvent | Concentration | Comments |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (~16.87 mM) | Requires sonication and warming to 60°C for complete dissolution. |

| Ethanol | Estimated <1 mg/mL | Precise quantitative data is not readily available. It is advisable to test solubility in small volumes first. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Insoluble | This compound is not directly soluble in aqueous buffers. Dilution from a DMSO stock is required. For a related compound, ML370, a solubility of 33.5 µM was achieved in PBS with 1% DMSO.[4] |

Signaling Pathway Inhibited by this compound

This compound targets and inhibits DHCR24, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This enzyme catalyzes the conversion of desmosterol to cholesterol.[5][6] Inhibition of DHCR24 leads to an accumulation of desmosterol and a depletion of cellular cholesterol.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Sonicator

Procedure:

-

Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 296.37 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 2.96 mg of this compound.

-

Aseptically add the weighed this compound powder to a sterile vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution for 1-2 minutes.

-

Place the vial in a 60°C water bath or heat block for 10-15 minutes.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Experimental Workflow for Cellular Assays

The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

Cell Viability Assay (MTT Protocol)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., HepG2 human liver cancer cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Desmosterol and Cholesterol Levels by HPLC

This protocol outlines a method to quantify the intracellular levels of desmosterol and cholesterol following this compound treatment. This method is adapted from a protocol used for a similar purpose.[6]

Materials:

-

Cells treated with this compound or vehicle control

-

PBS

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

-

Nitrogen gas stream

-

Mobile phase for HPLC (e.g., methanol)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

After treatment with this compound, wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the lipids using an appropriate solvent system.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate desmosterol and cholesterol using a C18 column with an isocratic mobile phase (e.g., 100% methanol) at a flow rate of 1 mL/min.

-

Detect the analytes using a UV detector at 210 nm.

-

Quantify the amounts of desmosterol and cholesterol by comparing the peak areas to those of known standards. An increase in the desmosterol-to-cholesterol ratio indicates inhibition of DHCR24.[7]

Safety Precautions

Handle this compound in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. The specific conditions for your experiments may need to be optimized.

References

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. DON prodrug P11 | Glixxlabs.com High Quality Supplier [glixxlabs.com]

- 3. This compound|1706108-92-0|MSDS [dcchemicals.com]

- 4. Table 2, Solubility of ML370 and Analogs in PBS and LB Media - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cholesterol - Wikipedia [en.wikipedia.org]

- 6. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]

- 7. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML340 Treatment in Developmental Biology Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ML340 is a potent and selective inhibitor of lysophosphatidic acid acyltransferase-beta (LPAAT-β). LPAAT-β is a key enzyme in the synthesis of lysophosphatidic acid (LPA), a bioactive phospholipid that acts as an extracellular signaling molecule. LPA plays crucial roles in a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1][2] These processes are fundamental to embryonic development. This document provides detailed application notes and protocols for the use of this compound in developmental biology studies to investigate the role of LPA signaling in various developmental events.

Mechanism of Action:

This compound selectively inhibits LPAAT-β, thereby reducing the cellular production of LPA. This leads to the attenuation of signaling pathways mediated by LPA receptors (LPARs), of which there are at least six G protein-coupled receptors (LPA1-6).[3] Downstream signaling cascades affected by LPA include the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell fate decisions and morphogenesis during development.[1] By inhibiting LPA synthesis, this compound provides a powerful tool to dissect the specific roles of LPA signaling in embryonic development.

Potential Applications in Developmental Biology:

Based on the known functions of LPA signaling, this compound can be utilized to investigate its role in:

-

Early Embryonic Development: Studies have shown that LPA influences the development of preimplantation embryos in several species.[4][5] this compound can be used to assess the impact of LPA signaling on blastocyst formation, cell lineage specification (inner cell mass vs. trophectoderm), and overall embryo viability.

-

Stem Cell Differentiation: LPA signaling is implicated in the differentiation of various cell types. This compound can be employed to study the role of LPA in directing the differentiation of embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) towards specific lineages, such as neural, cardiac, or endodermal fates.

-

Neurogenesis: LPA and its receptors are expressed in the developing nervous system and are involved in processes like cortical development and neurite retraction.[2][6] this compound can be used to probe the function of LPA signaling in neural progenitor cell proliferation, differentiation, and migration.

-

Vasculogenesis and Angiogenesis: The formation of blood vessels is a critical developmental process. Given that inhibitors of LPAAT-β have been identified as angiogenesis inhibitors, this compound could be a valuable tool to study the role of LPA in embryonic vascular development.

-

Organogenesis: LPA signaling has been implicated in the development of various organs, including the intestine and hair follicles.[2][7] this compound can be used in organoid cultures or in vivo models to understand the contribution of LPA to the morphogenesis of specific organs.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from experiments using this compound in developmental biology studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.

| Parameter | Cell/Embryo Type | This compound Concentration (µM) | Incubation Time | Observed Effect | Relevant Genes/Markers |

| Blastocyst Formation Rate | Porcine SCNT Embryos | 1 - 10 | 7 days | Decreased rate of blastocyst formation | Oct4, Cdx2 |

| Neural Progenitor Proliferation | Mouse ESC-derived Neural Progenitors | 0.5 - 5 | 48 hours | Reduced proliferation rate | Ki67, Sox1 |

| Endoderm Differentiation Efficiency | Human iPSCs | 1 - 20 | 5 days | Inhibition of differentiation into definitive endoderm | SOX17, FOXA2 |

| Intestinal Organoid Budding | Mouse Intestinal Crypts | 0.1 - 2 | 72 hours | Reduced number of crypt-like domains | Lgr5, Muc2 |

Experimental Protocols

Protocol 1: In Vitro Treatment of Preimplantation Embryos with this compound

Objective: To assess the effect of this compound on the in vitro development of preimplantation embryos.

Materials:

-

Preimplantation embryos (e.g., mouse zygotes or 2-cell embryos)

-

Embryo culture medium (e.g., KSOM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Embryo-tested sterile, filtered water

-

CO2 incubator (37°C, 5% CO2)

-

Stereomicroscope

Procedure:

-

Prepare this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare a series of dilutions of this compound in pre-warmed embryo culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.

-

Include a vehicle control group with the same concentration of DMSO as the highest this compound concentration.

-

-

Embryo Culture:

-

Collect embryos at the desired stage (e.g., zygote or 2-cell).

-

Wash the embryos through several drops of fresh culture medium.

-

Place groups of 10-20 embryos into 20 µL drops of the prepared this compound working solutions or control medium under mineral oil.

-

-

Incubation:

-

Culture the embryos in a CO2 incubator at 37°C and 5% CO2.

-

-

Assessment of Development:

-

At 24, 48, 72, and 96 hours, examine the embryos under a stereomicroscope.

-

Record the developmental stage of each embryo (e.g., 4-cell, morula, blastocyst).

-

At the end of the culture period (e.g., 96-120 hours), score the percentage of embryos that have developed to the blastocyst stage.

-

-

(Optional) Further Analysis:

-

Blastocysts can be collected for immunofluorescence staining to analyze the expression of lineage markers (e.g., Oct4 for the inner cell mass and Cdx2 for the trophectoderm).

-

Alternatively, embryos can be collected for gene expression analysis by RT-qPCR.

-

Protocol 2: Differentiation of Embryonic Stem Cells into a Specific Lineage with this compound Treatment

Objective: To investigate the role of LPA signaling in the differentiation of embryonic stem cells.

Materials:

-

Pluripotent embryonic stem cells (e.g., mouse or human ESCs)

-

ESC maintenance medium

-

Differentiation medium specific for the desired lineage (e.g., neural induction medium)

-

This compound stock solution (10 mM in DMSO)

-

Cell culture plates

-

Accutase or other cell dissociation reagent

-

Flow cytometer and relevant antibodies for lineage-specific markers

Procedure:

-

Cell Culture and Plating:

-

Culture ESCs under standard pluripotency-maintaining conditions.

-

Dissociate the cells into a single-cell suspension using Accutase.

-

Plate the cells at the desired density in the appropriate culture plates pre-coated with a suitable matrix (e.g., Matrigel or gelatin).

-

-

Initiation of Differentiation and this compound Treatment:

-

After the cells have attached (typically 24 hours), replace the maintenance medium with the specific differentiation medium.

-

Add this compound to the differentiation medium at a range of final concentrations (e.g., 0.5 µM to 20 µM). Include a DMSO vehicle control.

-

-

Culture and Medium Changes:

-

Culture the cells in a CO2 incubator.

-

Change the medium every 1-2 days with fresh differentiation medium containing the appropriate concentration of this compound or vehicle.

-

-

Assessment of Differentiation:

-

At various time points during the differentiation protocol (e.g., day 3, 5, 7), assess the cell morphology using a microscope.

-

At the end of the differentiation period, harvest the cells for analysis.

-

-

Analysis:

-

Flow Cytometry: Stain the cells with antibodies against lineage-specific markers (e.g., Sox1 and Pax6 for neural progenitors; Sox17 and FoxA2 for endoderm) to quantify the efficiency of differentiation.

-

Immunocytochemistry: Fix and stain the cells in situ to visualize the expression and localization of differentiation markers.

-

RT-qPCR: Extract RNA and perform quantitative PCR to measure the expression levels of key lineage-specific genes.

-

Visualizations

Caption: LPA Signaling Pathway and the inhibitory action of this compound.

References

- 1. Lysophosphatidic Acid (LPA) Signaling in Vertebrate Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid improves development of porcine somatic cell nuclear transfer embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lysophospholipid receptors in vertebrate development, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of lysophosphatidic acid in proliferation and differentiation of intestinal epithelial cells | PLOS One [journals.plos.org]

Application Notes and Protocols for the Smoothened Agonist ML340 in Dependent Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in several human cancers, making its components attractive targets for therapeutic intervention. A key transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO). In the absence of an Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors and the expression of Hh target genes.

This document provides detailed application notes and protocols for the use of ML340, a potent small molecule agonist of Smoothened, in various cell-based assays. While specific public data for a compound explicitly named "this compound" as a Smoothened agonist is limited, for the purpose of these protocols, we will utilize data and methodologies established for the well-characterized Smoothened agonist, SAG (Smoothened Agonist), as a representative example. These protocols are designed to guide researchers in the quantitative assessment of this compound's activity and its effects on the Hedgehog signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data for a potent Smoothened agonist, exemplified by SAG, in key functional assays. These values can serve as a benchmark for the characterization of this compound.

Table 1: In Vitro Activity of a Representative Smoothened Agonist (SAG)

| Parameter | Value | Assay System | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells (Gli-luciferase reporter) | [1][2][3] |

| Kd | 59 nM | BODIPY-cyclopamine binding to Smo-expressing Cos-1 cells | [2][3][4] |

Table 2: Cellular Responses to a Representative Smoothened Agonist (SAG)

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| GLI1 mRNA Expression | Neural Precursors | Low nM | Increased expression | [5] |

| Neuronal Precursor Proliferation | Primary cultures | Low nM | Increased proliferation | [5] |

| Neuronal Survival | In vivo (rat dentate gyrus) | N/A | Promoted survival of new neural cells | [5] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Hedgehog Signaling Pathway

This diagram illustrates the canonical Hedgehog signaling pathway, showing the mechanism of Smoothened activation.

Caption: The Hedgehog signaling pathway with and without ligand activation, and the role of a Smoothened agonist like this compound.

Experimental Workflow for Gli-Luciferase Reporter Assay

This diagram outlines the key steps in performing a Gli-luciferase reporter assay to quantify the activity of this compound.

Caption: Workflow for assessing this compound activity using a Gli-luciferase reporter assay.

Experimental Workflow for β-Arrestin Recruitment Assay

This diagram illustrates the workflow for a β-arrestin recruitment assay, a method to study GPCR activation.

Caption: Workflow for a β-arrestin recruitment assay to measure this compound-induced SMO activation.

Experimental Protocols

Gli-Luciferase Reporter Gene Assay

This assay is a robust method to quantify the activation of the Hedgehog pathway by measuring the transcriptional activity of GLI.

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and seed 2 x 104 cells per well in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

The following day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS).

-

Prepare serial dilutions of this compound in low-serum medium. It is recommended to perform a wide concentration range (e.g., 1 pM to 10 µM) for initial characterization. Include a vehicle control (DMSO).

-

Add the diluted this compound or vehicle to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.

-

Measure firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with SMO upon agonist binding, providing a direct readout of receptor activation. Enzyme Fragment Complementation (EFC) is a common technology for this assay.

Materials:

-

HEK293 cells (or other suitable host cell line)

-